Vidupiprant

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

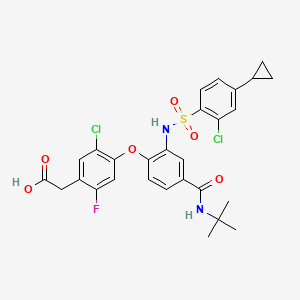

structure in first source

Properties

IUPAC Name |

2-[4-[4-(tert-butylcarbamoyl)-2-[(2-chloro-4-cyclopropylphenyl)sulfonylamino]phenoxy]-5-chloro-2-fluorophenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27Cl2FN2O6S/c1-28(2,3)32-27(36)17-6-8-23(39-24-14-21(31)18(11-19(24)29)13-26(34)35)22(12-17)33-40(37,38)25-9-7-16(10-20(25)30)15-4-5-15/h6-12,14-15,33H,4-5,13H2,1-3H3,(H,32,36)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWVGKROPKKEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC2=C(C=C(C(=C2)F)CC(=O)O)Cl)NS(=O)(=O)C3=C(C=C(C=C3)C4CC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27Cl2FN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151606 | |

| Record name | Vidupiprant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169483-24-2 | |

| Record name | Vidupiprant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1169483242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vidupiprant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vidupiprant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIDUPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61OTZ32XNC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vidupiprant mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Vidupiprant (AMG 853)

Introduction

This compound, also known as AMG 853, is a potent, orally bioavailable small molecule that functions as a dual antagonist of two prostaglandin D2 (PGD2) receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2).[1][2][3] PGD2 is a critical lipid mediator released predominantly by mast cells during allergic responses and is implicated in the pathophysiology of various inflammatory conditions, including asthma and allergic rhinitis.[1] By simultaneously blocking both the DP1 and CRTH2 receptors, this compound offers a comprehensive approach to mitigating the pro-inflammatory effects of PGD2, which are central to the development and maintenance of allergic diseases.[1] This document provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Dual Antagonism of DP1 and CRTH2

The primary mechanism of action of this compound is its competitive antagonism at the PGD2 binding sites on both the DP1 and CRTH2 receptors. These two G protein-coupled receptors (GPCRs) are activated by PGD2 and mediate distinct, often opposing, downstream signaling cascades that collectively contribute to the inflammatory response.

-

DP1 Receptor Antagonism: The DP1 receptor is coupled to a stimulatory G protein (Gαs). Upon activation by PGD2, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels are generally associated with smooth muscle relaxation and the inhibition of inflammatory cell migration.

-

CRTH2 (DP2) Receptor Antagonism: In contrast, the CRTH2 receptor is coupled to an inhibitory G protein (Gαi). PGD2 binding to CRTH2 inhibits adenylyl cyclase, causing a decrease in intracellular cAMP. More importantly, Gαi activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC). These signals are pro-inflammatory, promoting the chemotaxis, activation, and degranulation of key allergic effector cells such as T-helper 2 (Th2) lymphocytes, eosinophils, and basophils.

This compound competitively binds to both receptors, preventing PGD2 from initiating these signaling events. The blockade of both receptors is hypothesized to be more effective in alleviating PGD2-driven allergic diseases than antagonizing either receptor alone.

Quantitative Pharmacological Data

The potency of this compound has been characterized through various in vitro assays, including radioligand binding and functional cellular assays. The data demonstrates high-affinity binding and potent functional antagonism at both human DP1 and CRTH2 receptors.

| Assay Type | Target | Species | Condition | IC50 (nM) | Reference |

| Radioligand Binding | CRTH2 | Human | Buffer | 0.8 | |

| Radioligand Binding | CRTH2 | Human | 50% Human Plasma | 8 | |

| Radioligand Binding | DP1 | Human | Buffer | 4.7 | |

| Radioligand Binding | DP1 | Human | 50% Human Plasma | 35 | |

| Calcium Mobilization (FLIPR) | CRTH2 | Human | - | 1.8 | |

| Human Whole Blood (Eosinophil Shape Change) | CRTH2 | Human | - | 21 | |

| Human Whole Blood (Basophil CD11b Upregulation) | DP1 | Human | - | 84 |

Detailed Experimental Protocols

The following sections describe the methodologies used to characterize the interaction of this compound with the DP1 and CRTH2 receptors.

Radioligand Competition Binding Assay

This assay is designed to determine the binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the IC50 value of this compound for the DP1 and CRTH2 receptors.

Materials:

-

Receptors: Membrane preparations from HEK-293 cells stably expressing either human DP1 or human CRTH2.

-

Radioligand: [3H]-PGD2.

-

Test Compound: this compound (AMG 853).

-

Assay Buffer: Specific buffer formulation (e.g., Tris-HCl with cofactors like MgCl2).

-

Non-specific Binding Control: High concentration of unlabeled PGD2.

-

Scintillation Cocktail and Scintillation Counter .

-

96-well plates and filter plates (e.g., GF/C).

Methodology:

-

Plate Preparation: Dispense assay buffer into the wells of a 96-well plate.

-

Compound Addition: Add serial dilutions of this compound to the appropriate wells. Include wells for total binding (buffer only) and non-specific binding (high concentration of unlabeled PGD2).

-

Radioligand Addition: Add a fixed concentration of [3H]-PGD2 to all wells. The concentration is typically at or below the Kd of the radioligand for the receptor.

-

Receptor Addition: Add the cell membrane preparations containing either DP1 or CRTH2 receptors to initiate the binding reaction.

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation: Transfer the incubation mixture to a filter plate and rapidly wash with ice-cold wash buffer using a cell harvester to separate bound from free radioligand. The filter membrane traps the cell membranes with the bound radioligand.

-

Quantification: Allow the filters to dry, then add scintillation cocktail to each well. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 value.

-

Calcium Mobilization Functional Assay (FLIPR)

This cell-based functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream signal of the CRTH2 receptor.

Objective: To determine the functional antagonist potency (IC50) of this compound at the CRTH2 receptor.

Materials:

-

Cell Line: HEK-293 cells stably expressing the human CRTH2 receptor.

-

Calcium-sensitive dye: Fluo-4 AM or similar.

-

Agonist: Prostaglandin D2 (PGD2).

-

Test Compound: this compound (AMG 853).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.

-

Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or equivalent.

Methodology:

-

Cell Plating: Seed the CRTH2-expressing HEK-293 cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for approximately 1 hour at 37°C.

-

Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add serial dilutions of this compound to the cell plate and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

FLIPR Measurement:

-

Place the cell plate and a compound plate containing the PGD2 agonist into the FLIPR instrument.

-

Establish a stable baseline fluorescence reading from the cell plate.

-

The instrument automatically adds a fixed concentration of PGD2 (typically an EC80 concentration) to the wells to stimulate the receptor.

-

Continuously measure the fluorescence intensity for several minutes to record the calcium flux.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔRFU) reflects the increase in intracellular calcium.

-

Determine the percentage inhibition of the PGD2-induced response at each concentration of this compound.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data using non-linear regression to calculate the IC50 value.

-

Human Whole Blood Assays

These assays assess the functional activity of this compound in a more physiologically relevant matrix, using primary human immune cells.

A. Eosinophil Shape Change Assay (CRTH2 function):

-

Principle: Activation of CRTH2 on eosinophils causes a rapid change in cell shape from spherical to polarized, which can be detected by changes in forward scatter (FSC) using flow cytometry.

-

Methodology:

-

Treat fresh human whole blood with this compound at various concentrations.

-

Stimulate the blood with a CRTH2 agonist (e.g., PGD2).

-

Fix the cells to preserve their morphology.

-

Lyse the red blood cells.

-

Analyze the eosinophil population via flow cytometry, measuring the change in FSC.

-

Calculate the IC50 of this compound for inhibiting the agonist-induced shape change.

-

B. Basophil CD11b Upregulation Assay (DP1 function):

-

Principle: Activation of DP1 on basophils can influence their activation state, which can be measured by the surface expression of activation markers like CD11b.

-

Methodology:

-

Treat fresh human whole blood with this compound at various concentrations.

-

Stimulate the blood with a DP1 agonist.

-

Stain the cells with fluorescently-labeled antibodies against basophil markers (e.g., CD203c) and the activation marker CD11b.

-

Lyse the red blood cells.

-

Analyze the basophil population via flow cytometry, measuring the fluorescence intensity of CD11b.

-

Calculate the IC50 of this compound for inhibiting the agonist-induced upregulation of CD11b.

-

Conclusion

This compound (AMG 853) is a potent dual antagonist of the prostaglandin D2 receptors, DP1 and CRTH2. Its mechanism of action involves the competitive blockade of PGD2 binding, thereby inhibiting the distinct downstream signaling pathways mediated by these two receptors. This compound effectively inhibits Gs-coupled signaling via DP1 and Gi-coupled, calcium-mobilizing signaling via CRTH2. This dual antagonism has been quantified in radioligand binding, cell-based functional, and human whole blood assays, demonstrating potent inhibition of key pro-inflammatory responses. This comprehensive mechanism makes this compound a candidate for the treatment of PGD2-driven allergic and inflammatory diseases.

References

The Rise and Fall of Vidupiprant (AMG 853): A Technical Guide to its Discovery and Development

Thousand Oaks, CA - Vidupiprant (AMG 853), a potent dual antagonist of the prostaglandin D2 (PGD2) receptors DP1 and chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2), was a clinical-stage small molecule developed by Amgen for the treatment of asthma. Despite promising preclinical data and a well-defined mechanism of action, the compound ultimately failed to demonstrate clinical efficacy in a Phase 2 trial, leading to the apparent discontinuation of its development for this indication. This in-depth technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and eventual fate of this compound, offering valuable insights for researchers, scientists, and drug development professionals in the field of inflammatory and respiratory diseases.

Discovery and Preclinical Development

The discovery of this compound stemmed from a lead optimization program at Amgen aimed at identifying a dual antagonist of both the DP1 and DP2 receptors. The rationale was that blocking both receptors, which are activated by the inflammatory mediator PGD2, could provide a more comprehensive therapeutic benefit in allergic diseases like asthma than targeting either receptor alone.[1]

This compound emerged from the optimization of a predecessor compound, AMG 009. Through a series of medicinal chemistry efforts, researchers at Amgen were able to significantly improve the potency of the molecule for both receptors.

Mechanism of Action

Prostaglandin D2 is a key mediator in allergic inflammation, produced primarily by mast cells. It exerts its effects through two G protein-coupled receptors: DP1 and DP2 (CRTH2). The DP1 receptor is coupled to Gs proteins, and its activation leads to an increase in intracellular cyclic AMP (cAMP), which can have both pro- and anti-inflammatory effects. In contrast, the DP2 receptor is coupled to Gi proteins.[2] Activation of the DP2 receptor by PGD2 inhibits adenylyl cyclase, leading to a decrease in cAMP, and more importantly, triggers a signaling cascade that results in the mobilization of intracellular calcium.[1][2] This calcium flux is a critical step in the activation and chemotaxis of key inflammatory cells in asthma, including T-helper 2 (Th2) lymphocytes, eosinophils, and basophils.[1] By antagonizing the DP2 receptor, this compound was designed to block these downstream signaling events and thereby inhibit the recruitment and activation of these inflammatory cells in the airways.

Preclinical Pharmacology

In preclinical studies, this compound demonstrated high affinity and potent antagonism of both DP1 and DP2 receptors. The following table summarizes the in vitro potency of this compound.

| Parameter | DP1 Receptor | DP2 (CRTH2) Receptor |

| IC50 | 4.7 nM | 0.2 nM |

| Table 1: In Vitro Potency of this compound (AMG 853) |

Preclinical pharmacokinetic studies in cynomolgus monkeys demonstrated that this compound was orally bioavailable.

| Species | Route | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) |

| Cynomolgus Monkey | IV | 0.5 mg/kg | - | - | 1300 |

| Cynomolgus Monkey | Oral | 2 mg/kg | 2.7 | 630 | 5000 |

| Table 2: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys. |

Clinical Development

This compound progressed into clinical development with a series of Phase 1 and a Phase 2 study to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase 1 Studies

Two key Phase 1 studies were conducted in healthy volunteers:

-

NCT01137565: A randomized, double-blind, placebo-controlled, single-dose study to evaluate the safety, tolerability, and pharmacokinetics of AMG 853 in both adolescent and adult subjects.

-

NCT01124279: A randomized, open-label, single-dose, crossover study to evaluate the pharmacokinetics of various formulations of AMG 853 under fasted and fed conditions.

While detailed pharmacokinetic data from these studies are not publicly available, a 2012 publication on the drug interaction potential of this compound confirmed its oral bioavailability in healthy human subjects.

Phase 2 Study in Asthma (NCT01018550)

A multicenter, randomized, double-blind, placebo-controlled Phase 2 study was initiated to assess the efficacy and safety of this compound in adults with inadequately controlled moderate-to-severe asthma. A total of 397 patients were randomized to receive one of the following treatments for 12 weeks as an add-on to their inhaled corticosteroid therapy:

-

Placebo

-

This compound 5 mg twice daily

-

This compound 25 mg twice daily

-

This compound 100 mg twice daily

-

This compound 200 mg once daily

The primary endpoint of the study was the change from baseline in the Asthma Control Questionnaire (ACQ) score at week 12. Secondary endpoints included changes in lung function (FEV1), symptom scores, and rescue medication use.

The study failed to meet its primary endpoint. There was no statistically significant improvement in the ACQ score in any of the this compound treatment groups compared to placebo. Furthermore, no significant improvements were observed in key secondary endpoints, including lung function.

The most commonly reported adverse events were asthma exacerbation, upper respiratory tract infection, and headache, with a similar incidence across all treatment groups, including placebo.

Development Status and Future Outlook

Following the disappointing results of the Phase 2 study, the development of this compound for asthma appears to have been discontinued. The compound is not listed in Amgen's current pipeline updates. There is no public record of this compound being licensed to another company for further development.

The failure of this compound in the clinical setting, despite a strong preclinical rationale, highlights the complexities of translating preclinical findings in inflammatory pathways to effective therapies in heterogeneous diseases like asthma.

Experimental Protocols

Detailed experimental protocols for the specific assays used in the development of this compound are proprietary to Amgen. However, the following sections describe the general methodologies for the key experiments that would have been conducted.

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50 and Ki) of this compound for the DP1 and DP2 receptors.

General Protocol:

-

Membrane Preparation: Membranes from cells stably expressing either the human DP1 or DP2 receptor are prepared by homogenization and centrifugation.

-

Binding Reaction: The cell membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]PGD2) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound at the DP2 receptor.

General Protocol:

-

Cell Loading: Cells expressing the DP2 receptor (e.g., human eosinophils or a recombinant cell line) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Agonist Stimulation: The cells are then stimulated with a known DP2 agonist, such as PGD2 or a selective agonist like 13,14-dihydro-15-keto-PGD2 (DK-PGD2).

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified to determine its functional potency (IC50).

Eosinophil Chemotaxis Assay

Objective: To evaluate the ability of this compound to inhibit the migration of eosinophils in response to a chemoattractant.

General Protocol:

-

Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or asthmatic donors.

-

Assay Setup: A Transwell or Boyden chamber assay is used, which consists of an upper and a lower chamber separated by a microporous membrane.

-

Chemoattractant: A chemoattractant, such as PGD2, is placed in the lower chamber.

-

Cell Treatment: The isolated eosinophils are pre-incubated with varying concentrations of this compound or vehicle control and then placed in the upper chamber.

-

Incubation: The chamber is incubated for a period to allow the eosinophils to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

-

Quantification: The number of migrated cells in the lower chamber is quantified by microscopy or flow cytometry.

-

Data Analysis: The inhibitory effect of this compound on eosinophil migration is determined by comparing the number of migrated cells in the presence and absence of the compound.

Signaling Pathways and Experimental Workflows

DP2 Receptor Signaling Pathway

The following diagram illustrates the key signaling events downstream of DP2 receptor activation and the point of intervention for this compound.

Drug Discovery and Development Workflow

The development of a small molecule antagonist like this compound typically follows a structured workflow from initial discovery to clinical trials.

References

The Pharmacological Profile of Vidupiprant: A Dual DP1 and CRTH2 Receptor Antagonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vidupiprant, also known as AMG 853, is a potent, orally bioavailable small molecule that acts as a dual antagonist of the prostaglandin D2 (PGD2) receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2][3] PGD2 is a key lipid mediator released primarily from mast cells during allergic inflammatory responses and is implicated in the pathophysiology of various inflammatory conditions, most notably asthma and allergic rhinitis.[2][4] By simultaneously blocking both DP1 and CRTH2 receptors, this compound offers a comprehensive approach to inhibiting the diverse pro-inflammatory effects of PGD2. This technical guide provides a detailed overview of the pharmacological profile of this compound, including its mechanism of action, binding affinity, in vitro and in vivo pharmacology, and pharmacokinetic properties, with a focus on the experimental methodologies employed in its characterization.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to and inhibiting the activation of both the DP1 and CRTH2 receptors by their endogenous ligand, PGD2. These two receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling pathways upon activation.

-

CRTH2 (DP2) Receptor Antagonism: The CRTH2 receptor is primarily coupled to the Gi/o family of G-proteins. Activation of CRTH2 by PGD2 leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, mobilization of intracellular calcium, and activation of downstream signaling cascades that promote the chemotaxis, activation, and survival of key inflammatory cells, including T-helper 2 (Th2) lymphocytes, eosinophils, and basophils. By antagonizing the CRTH2 receptor, this compound inhibits these pro-inflammatory cellular responses.

-

DP1 Receptor Antagonism: The DP1 receptor is coupled to the Gs family of G-proteins. Its activation by PGD2 results in an increase in intracellular cAMP levels, leading to vasodilation and inhibition of platelet aggregation. In the context of allergic inflammation, DP1 receptor activation is thought to contribute to plasma extravasation and edema. By blocking the DP1 receptor, this compound can mitigate these effects.

The dual antagonism of both receptors provides a broader inhibition of the PGD2 pathway compared to selective antagonists of a single receptor.

Signaling Pathways

The following diagrams illustrate the signaling pathways of the DP1 and CRTH2 receptors and the points of intervention by this compound.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and pharmacokinetic parameters of this compound.

Table 1: In Vitro Antagonist Potency of this compound (AMG 853)

| Target | Assay Type | Condition | IC50 (nM) | Reference |

| CRTH2 | Radioligand Binding | Buffer | 3 | |

| Radioligand Binding | 50% Human Plasma | 8 | ||

| DP1 | Radioligand Binding | Buffer | 4 | |

| Radioligand Binding | 50% Human Plasma | 35 |

Table 2: Pharmacokinetic Parameters of this compound (AMG 853) in Preclinical Species

| Species | Dose | Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Rat | 1 mg/kg | IV | 2.9 | - | 1300 | - | |

| 5 mg/kg | PO | - | 1100 | 5400 | 83 | ||

| Cynomolgus Monkey | 0.5 mg/kg | IV | 3.5 | - | 1100 | - | |

| 2 mg/kg | PO | - | 230 | 1200 | 28 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

1. Radioligand Binding Assay (for IC50 determination)

-

Objective: To determine the inhibitory concentration (IC50) of this compound against the CRTH2 and DP1 receptors.

-

General Protocol:

-

Membrane Preparation: Cell membranes expressing the recombinant human CRTH2 or DP1 receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells).

-

Radioligand: A specific radioligand, such as [3H]-PGD2, is used to label the target receptor.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing co-factors (e.g., MgCl2) is used. For plasma-containing assays, human plasma is added to the buffer.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

2. cAMP Functional Assay

-

Objective: To assess the functional antagonist activity of this compound at the DP1 (Gs-coupled) and CRTH2 (Gi-coupled) receptors.

-

General Protocol for Gs-coupled receptor (DP1):

-

Cell Culture: Cells expressing the DP1 receptor are cultured in appropriate media.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound.

-

Stimulation: Cells are then stimulated with a DP1 agonist (e.g., PGD2) to induce cAMP production.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The ability of this compound to inhibit the agonist-induced increase in cAMP is quantified to determine its IC50 value.

-

-

General Protocol for Gi-coupled receptor (CRTH2):

-

Cell Culture: Cells expressing the CRTH2 receptor are cultured.

-

Co-stimulation: Cells are treated with forskolin (an adenylyl cyclase activator) to induce a basal level of cAMP.

-

Pre-treatment and Stimulation: Cells are pre-treated with this compound and then stimulated with a CRTH2 agonist (e.g., PGD2), which will inhibit forskolin-induced cAMP production.

-

Lysis and Detection: Intracellular cAMP levels are measured.

-

Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP is measured to determine its IC50 value.

-

3. Eosinophil Shape Change Assay

-

Objective: To evaluate the ability of this compound to inhibit PGD2-induced eosinophil activation.

-

General Protocol:

-

Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.

-

Pre-incubation: Isolated eosinophils are pre-incubated with different concentrations of this compound.

-

Stimulation: The cells are then stimulated with PGD2.

-

Fixation: The reaction is stopped by adding a fixative (e.g., paraformaldehyde).

-

Analysis: The change in cell morphology from a round to a polarized shape is quantified using flow cytometry by measuring the forward scatter of the cells.

-

Data Analysis: The concentration of this compound that inhibits 50% of the PGD2-induced shape change is determined.

-

In Vivo Models

1. Ovalbumin-Induced Allergic Asthma Model (Guinea Pig)

-

Objective: To assess the efficacy of this compound in a model of allergic airway inflammation.

-

General Protocol:

-

Sensitization: Guinea pigs are sensitized to ovalbumin (OVA) via intraperitoneal injections.

-

Challenge: Sensitized animals are subsequently challenged with aerosolized OVA to induce an asthmatic response.

-

Treatment: this compound is administered orally prior to the OVA challenge.

-

Assessment of Airway Response: Airway resistance and other lung function parameters are measured.

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to quantify the influx of inflammatory cells, particularly eosinophils.

-

Histopathology: Lung tissues are collected for histological analysis of inflammation and mucus production.

-

2. House Dust Mite (HDM)-Induced Allergic Asthma Model (Mouse)

-

Objective: To evaluate the therapeutic potential of this compound in a clinically relevant model of asthma.

-

General Protocol:

-

Sensitization and Challenge: Mice are sensitized and challenged intranasally with house dust mite (HDM) extract over a period of several days to weeks to induce allergic airway inflammation.

-

Treatment: this compound is administered orally during the challenge phase.

-

Measurement of Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent (e.g., methacholine) is assessed.

-

BAL Fluid Analysis: The number and type of inflammatory cells in the BAL fluid are determined.

-

Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the lung homogenates or BAL fluid are measured.

-

Serum IgE Levels: Total and HDM-specific IgE levels in the serum are quantified.

-

Pharmacokinetics

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

General Protocol (Rat and Cynomolgus Monkey):

-

Dosing: this compound is administered intravenously (IV) and orally (PO) to different groups of animals.

-

Blood Sampling: Blood samples are collected at various time points after dosing.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including half-life (T1/2), maximum concentration (Cmax), area under the curve (AUC), and oral bioavailability.

-

Conclusion

This compound is a potent dual antagonist of the PGD2 receptors, CRTH2 and DP1. Its pharmacological profile, characterized by strong in vitro potency and oral bioavailability in preclinical species, supports its development as a therapeutic agent for inflammatory diseases driven by PGD2, such as asthma. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and understanding of this compound and other dual CRTH2/DP1 antagonists. The comprehensive inhibition of the PGD2 pathway by this compound represents a promising strategy for the management of allergic inflammation. However, clinical trials with this compound (AMG 853) in patients with inadequately controlled moderate-to-severe asthma did not show significant improvement in asthma symptoms or lung function. This highlights the complexity of translating preclinical findings to clinical efficacy and the importance of patient phenotyping in the development of targeted therapies for heterogeneous diseases like asthma.

References

Vidupiprant's Role in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vidupiprant (AMG 853) is a potent, orally bioavailable small molecule that acts as a dual antagonist of the prostaglandin D2 (PGD2) receptors, DP1 and chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1] PGD2 is a critical lipid mediator implicated in the pathogenesis of type 2 inflammatory diseases, such as asthma and allergic rhinitis. By simultaneously blocking both the DP1 and DP2 receptors, this compound aims to provide a comprehensive inhibition of PGD2-driven inflammatory cascades. This technical guide provides an in-depth overview of this compound's mechanism of action, its modulation of inflammatory pathways, and a summary of key preclinical and clinical findings.

Introduction to this compound and its Targets

Prostaglandin D2 is a major product of the cyclooxygenase pathway in mast cells and other immune cells. It exerts its biological effects through two distinct G protein-coupled receptors: DP1 and DP2 (CRTH2).

-

DP1 Receptor: The DP1 receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is generally associated with vasodilation and the inhibition of platelet aggregation.

-

DP2 (CRTH2) Receptor: The DP2 receptor is coupled to a Gi protein, and its activation results in a decrease in intracellular cAMP and an increase in intracellular calcium concentrations.[2] This receptor is preferentially expressed on type 2 inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[3] Activation of the DP2 receptor mediates the chemotaxis, activation, and survival of these cells, contributing to the amplification of the allergic inflammatory response.[3][4]

This compound was developed with the rationale that dual antagonism of both DP1 and DP2 receptors could offer a more complete blockade of PGD2-mediated inflammation than targeting either receptor alone.

Mechanism of Action and Signaling Pathways

This compound competitively and reversibly binds to both DP1 and DP2 receptors, preventing their activation by PGD2. The downstream consequences of this dual antagonism are the inhibition of key inflammatory signaling cascades.

Inhibition of DP1 Signaling

By blocking the DP1 receptor, this compound prevents the PGD2-induced increase in intracellular cAMP. While the pro-inflammatory role of DP1 is less characterized than that of DP2, its blockade may contribute to the overall anti-inflammatory profile of this compound.

Inhibition of DP2 (CRTH2) Signaling

The antagonism of the DP2 receptor by this compound is central to its anti-inflammatory effects. By blocking this receptor, this compound inhibits the PGD2-induced decrease in cAMP and the mobilization of intracellular calcium in inflammatory cells. This, in turn, prevents the chemotaxis, activation, and degranulation of eosinophils, basophils, and Th2 lymphocytes.

Quantitative Data

The potency of this compound has been characterized in various in vitro assays. The following table summarizes key quantitative data for this compound's activity at the DP1 and DP2 receptors.

| Parameter | Receptor | Species | Assay Condition | Value | Reference |

| IC50 | DP1 | Human | Radioligand Binding (Buffer) | 3 nM | |

| IC50 | DP2 (CRTH2) | Human | Radioligand Binding (Buffer) | 4 nM | |

| IC50 | DP1 | Human | Radioligand Binding (50% Human Plasma) | 8 nM | |

| IC50 | DP2 (CRTH2) | Human | Radioligand Binding (50% Human Plasma) | 35 nM |

Experimental Protocols

In Vitro Assays

-

Objective: To determine the binding affinity (IC50) of this compound for the human DP1 and DP2 receptors.

-

Methodology:

-

Membrane preparations from cells stably expressing either the human DP1 or DP2 receptor are used.

-

Membranes are incubated with a radiolabeled ligand specific for each receptor (e.g., [3H]PGD2 for DP1 and [3H]PGD2 or a specific radiolabeled antagonist for DP2).

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptors.

-

The reaction is incubated to allow for binding equilibrium.

-

The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter is measured by liquid scintillation counting.

-

The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis. Assays are conducted in both buffer and in the presence of 50% human plasma to assess the impact of protein binding on potency.

-

-

Objective: To assess the functional antagonist activity of this compound at the DP2 receptor.

-

Methodology:

-

Cells expressing the DP2 receptor (e.g., human eosinophils, Th2 cells, or a recombinant cell line) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

The cells are then stimulated with a DP2 agonist, such as PGD2 or the selective agonist DK-PGD2.

-

Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader (e.g., FLIPR).

-

The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified to determine its functional potency.

-

-

Objective: To evaluate the ability of this compound to inhibit the migration of inflammatory cells towards a PGD2 gradient.

-

Methodology:

-

Inflammatory cells expressing the DP2 receptor (e.g., human eosinophils or Th2 cells) are isolated and labeled.

-

A chemotaxis chamber (e.g., a Transwell plate with a porous membrane) is used. The lower chamber contains PGD2 as the chemoattractant, and the upper chamber contains the labeled cells pre-incubated with this compound or vehicle.

-

The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.

-

The number of migrated cells in the lower chamber is quantified using a plate reader or by microscopy.

-

The inhibitory effect of this compound on cell migration is determined.

-

References

- 1. Discovery of AMG 853, a CRTH2 and DP Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurointervention.pcronline.com [eurointervention.pcronline.com]

- 3. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In-Vitro Studies on Vidupiprant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidupiprant (formerly AMG 853) is a potent dual antagonist of the prostaglandin D2 (PGD2) receptors, DP1 and chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2).[1][2][3] PGD2 is a key mediator in allergic inflammation, primarily released by mast cells, and exerts its pro-inflammatory effects through the activation of these two G-protein coupled receptors. The dual antagonism of both DP1 and CRTH2 receptors by this compound presents a promising therapeutic strategy for inflammatory conditions such as asthma and allergic rhinitis. This technical guide provides a comprehensive overview of the initial in-vitro studies that characterized the pharmacological profile of this compound.

Core Data Presentation

The following tables summarize the quantitative data from initial in-vitro studies on this compound, focusing on its binding affinity for the DP1 and CRTH2 receptors.

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Conditions |

| This compound (AMG 853) | CRTH2 (DP2) | Radioligand Displacement | IC50 | 2.1 | [³H]-PGD₂ displacement from HEK293 cell membranes |

| This compound (AMG 853) | DP1 | Radioligand Displacement | IC50 | 28 | [³H]-PGD₂ displacement from HEK293 cell membranes |

Table 1: In-Vitro Binding Affinity of this compound for Human DP1 and CRTH2 Receptors.[1]

Experimental Protocols

This section details the methodologies for key in-vitro experiments used to characterize this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for the human CRTH2 (DP2) and DP1 receptors.

General Protocol (Filtration Binding Assay): [4]

-

Membrane Preparation:

-

HEK-293 cells stably expressing either human CRTH2 or DP1 receptors are harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of the radioligand, [³H]-PGD₂ (typically at or below its Kd value for the respective receptor).

-

Increasing concentrations of unlabeled this compound (or a reference compound for determining non-specific binding, e.g., 10 µM cold PGD₂).

-

The cell membrane preparation (a specific amount of protein per well).

-

-

The plate is incubated (e.g., 60-120 minutes at room temperature or 30°C) to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

The binding reaction is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding (in the presence of excess unlabeled ligand) from the total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Objective: To assess the functional antagonism of this compound on PGD2-induced basophil activation.

Protocol:

-

Cell Isolation:

-

Human basophils are isolated from peripheral blood of healthy donors, for example, by negative selection methods.

-

-

Cell Stimulation:

-

Isolated basophils are pre-incubated with this compound (e.g., 1 µM) or vehicle control for a specified time.

-

The cells are then stimulated with a known concentration of PGD₂ (e.g., 1 µM) for a suitable duration (e.g., 20 hours).

-

-

Flow Cytometry Analysis:

-

Following stimulation, the cells are stained with fluorescently labeled antibodies against basophil surface markers, including an activation marker such as CD203c.

-

The expression level of CD203c on the basophil population is quantified using a flow cytometer.

-

-

Data Analysis:

-

The mean fluorescence intensity (MFI) or the percentage of CD203c-positive cells is determined for each condition.

-

The ability of this compound to inhibit the PGD₂-induced upregulation of CD203c is calculated.

-

Objective: To measure the inhibitory effect of this compound on CRTH2-mediated intracellular calcium release.

General Protocol:

-

Cell Preparation:

-

Cells expressing the CRTH2 receptor (e.g., CHO-K1 cells or human eosinophils) are seeded in a multi-well plate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid to prevent dye leakage.

-

-

Compound Incubation:

-

The cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

-

Stimulation and Measurement:

-

The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

-

A baseline fluorescence reading is taken before the addition of an agonist.

-

A CRTH2 agonist (e.g., PGD₂) is added to the wells to stimulate the cells.

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time.

-

-

Data Analysis:

-

The peak fluorescence response is determined for each well.

-

The inhibitory effect of this compound is calculated by comparing the response in the presence of the antagonist to the response with the agonist alone.

-

An IC50 value for the inhibition of calcium mobilization can be determined.

-

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathways of DP1 and CRTH2 (DP2) receptors and the antagonistic action of this compound.

Experimental Workflows

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Experimental workflow for an intracellular calcium mobilization assay.

References

- 1. Discovery of AMG 853, a CRTH2 and DP Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Predicting the drug interaction potential of AMG 853, a dual antagonist of the D-prostanoid and chemoattractant receptor-homologous molecule expressed on T helper 2 cells receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | AMG853, A Bispecific Prostaglandin D2 Receptor 1 and 2 Antagonist, Dampens Basophil Activation and Related Lupus-Like Nephritis Activity in Lyn-Deficient Mice [frontiersin.org]

- 4. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Vidupiprant: A Technical Guide for Drug Development Professionals

Introduction

Vidupiprant (also known as AMG 853) is a potent, orally bioavailable small molecule that acts as a dual antagonist of the prostaglandin D2 (PGD2) receptors, CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells, also known as DP2) and DP1. PGD2 is a key lipid mediator released primarily from mast cells and is implicated in the pathogenesis of allergic diseases such as asthma through its interaction with these receptors. By blocking both CRTH2 and DP1, this compound aims to inhibit the pro-inflammatory effects of PGD2, including the activation and recruitment of key immune cells like eosinophils and T helper 2 (Th2) lymphocytes. This technical guide provides a comprehensive overview of the preclinical research on this compound, summarizing its mechanism of action, in vitro and in vivo pharmacology, and available pharmacokinetic data.

Mechanism of Action: Dual Antagonism of PGD2 Receptors

This compound exerts its pharmacological effects by competitively binding to and inhibiting the activity of two distinct G-protein coupled receptors for PGD2:

-

CRTH2 (DP2) Receptor: This receptor is primarily coupled to Gi/o proteins. Its activation by PGD2 leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and an increase in intracellular calcium (Ca2+), promoting the chemotaxis, activation, and survival of eosinophils, basophils, and Th2 cells. These cells are central to the type 2 inflammatory response characteristic of allergic asthma.

-

DP1 Receptor: This receptor is coupled to Gs proteins, and its activation by PGD2 leads to an increase in intracellular cAMP. The effects of DP1 activation are more complex; while it can mediate vasodilation and inhibit platelet aggregation, it has also been implicated in the regulation of immune cell function and airway inflammation.

By antagonizing both receptors, this compound is designed to provide a more comprehensive blockade of the diverse pro-inflammatory signaling pathways activated by PGD2.

Signaling Pathway Diagrams

In Vitro Pharmacology

The in vitro activity of this compound has been characterized in a variety of assays, demonstrating its potent and dual antagonism of CRTH2 and DP1 receptors.

Table 1: In Vitro Potency of this compound (AMG 853)

| Assay Type | Target | Species | Parameter | Value (nM) | Reference |

| Radioligand Binding | CRTH2 | Human | IC50 | 8 | |

| Radioligand Binding | DP1 | Human | IC50 | 35 | |

| Functional Assay (cAMP) | DP1 | Human | IC50 | 4 | |

| Functional Assay (Aequorin) | CRTH2 | Human | IC50 | 3 | |

| PGD2-induced Eosinophil Shape Change | CRTH2 | Human | Kb | 0.2 | |

| PGD2-induced cAMP Response in Platelets | DP1 | Human | Kb | 4.7 |

Key Experimental Protocols (Representative)

While specific, detailed protocols for this compound are proprietary, the following represent standard methodologies for the assays listed above.

1. Radioligand Binding Assay (CRTH2/DP1)

-

Objective: To determine the binding affinity of this compound to the CRTH2 and DP1 receptors.

-

Methodology:

-

Membranes from cells stably expressing either human CRTH2 or DP1 receptors are prepared.

-

Membranes are incubated with a specific radioligand ([3H]PGD2) and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.

-

After incubation, the membranes are washed, and the bound radioactivity is quantified using a scintillation counter.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated.

-

2. Eosinophil Shape Change Assay

-

Objective: To assess the functional antagonism of this compound on PGD2-induced eosinophil activation.

-

Methodology:

-

Eosinophils are isolated from human peripheral blood.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

PGD2 is added to stimulate the eosinophils.

-

Changes in cell shape (a marker of activation) are measured using flow cytometry by analyzing forward scatter changes.

-

The concentration of this compound that inhibits the PGD2-induced shape change by 50% is determined to calculate the Kb (inhibitor constant).

-

3. Th2 Cell Differentiation and Cytokine Release Assay

-

Objective: To evaluate the effect of this compound on the differentiation of naive T cells into Th2 cells and their subsequent cytokine production.

-

Methodology:

-

Naive CD4+ T cells are isolated from human peripheral blood.

-

Cells are cultured under Th2-polarizing conditions (e.g., with IL-2, IL-4, and anti-IFN-γ antibodies) in the presence of varying concentrations of this compound or vehicle.

-

After several days, the cells are re-stimulated.

-

The expression of Th2-specific transcription factors (e.g., GATA3) is measured by intracellular flow cytometry or qPCR.

-

The concentration of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the culture supernatant is quantified by ELISA.

-

In Vivo Pharmacology

The in vivo effects of this compound have been investigated in animal models of pain and inflammation.

Cisplatin-Induced Neuropathic Pain Model in Rats

In a study investigating the role of PGD2 in neuropathic pain, this compound (referred to as AMG 853) was evaluated in a rat model of cisplatin-induced peripheral neuropathy.

-

Key Findings: Intrathecal administration of this compound significantly increased the paw withdrawal threshold in response to a mechanical stimulus (von Frey filaments), indicating an analgesic effect. This effect was comparable to that of a selective DP2 antagonist, suggesting a significant role for the DP2 receptor in this pain model.

Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model

| Animal Model | Species | Dosing Route | Endpoint | Result | Reference |

| Cisplatin-induced Neuropathy | Rat | Intrathecal | Paw Withdrawal Threshold | Significantly increased (P = 0.004) |

Preclinical Pharmacokinetics

Pharmacokinetic studies have been conducted in rats and cynomolgus monkeys to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Table 3: Pharmacokinetic Parameters of this compound (AMG 853)

| Species | Dosing Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) | Reference |

| Rat | Oral | 2 | 4 | 1800 | 14000 | 70 | |

| Rat | IV | 0.5 | - | - | 5000 | - | |

| Cynomolgus Monkey | Oral | 2 | 4 | 1400 | 11000 | 79 | |

| Cynomolgus Monkey | IV | 0.5 | - | - | 3500 | - |

Preclinical Safety and Toxicology

Detailed preclinical safety and toxicology data for this compound are not extensively published in the public domain. However, clinical trials have been conducted, suggesting that a preclinical safety package sufficient to support human studies was completed. Standard preclinical toxicology programs typically include in vitro genotoxicity assays (e.g., Ames test, chromosome aberration test) and in vivo studies in at least two species (one rodent, one non-rodent) to assess single-dose and repeat-dose toxicity, safety pharmacology (effects on vital functions), and reproductive and developmental toxicity.

Conclusion

This compound is a potent dual antagonist of the PGD2 receptors CRTH2 and DP1. Preclinical studies have demonstrated its high affinity and functional antagonism at these receptors in vitro. In vivo, it has shown efficacy in a model of neuropathic pain. The pharmacokinetic profile in rats and monkeys indicates good oral bioavailability. While detailed public data on its effects in asthma models and comprehensive toxicology are limited, the available preclinical information supported its advancement into clinical development for inflammatory conditions such as asthma. This guide provides a foundational understanding of the preclinical characteristics of this compound for researchers and professionals in the field of drug development.

Vidupiprant: Exploring Therapeutic Avenues Beyond Asthma

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Vidupiprant (AMG 853) is a potent, orally bioavailable dual antagonist of the prostaglandin D2 (PGD2) receptors, DP1 and Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2). While initially investigated for asthma, its mechanism of action holds significant promise for a broader range of inflammatory and allergic conditions. This technical guide explores the potential therapeutic areas for this compound beyond asthma, with a primary focus on the preclinical evidence in systemic lupus erythematosus (SLE). Detailed experimental protocols, quantitative data from a key preclinical study, and visualizations of the underlying signaling pathway and experimental workflow are provided to support further research and development efforts in this area.

Introduction

Prostaglandin D2 (PGD2) is a key lipid mediator released primarily by mast cells, but also by other immune cells such as T helper 2 (Th2) cells, dendritic cells, and macrophages.[1] It exerts its biological effects through two distinct G protein-coupled receptors: the DP1 receptor and the CRTH2 (or DP2) receptor.[1][2] These two receptors often have opposing or complementary functions in the inflammatory cascade. The DP1 receptor is primarily coupled to Gs protein, leading to an increase in intracellular cyclic AMP (cAMP), which is generally associated with anti-inflammatory effects like vasodilation and inhibition of platelet aggregation.[2] In contrast, the CRTH2 receptor couples to Gi protein, leading to a decrease in cAMP and subsequent activation of pro-inflammatory pathways. CRTH2 is preferentially expressed on Th2 cells, eosinophils, and basophils, and its activation promotes their chemotaxis, degranulation, and cytokine release, contributing to type 2 inflammation.

This compound, as a dual antagonist of both DP1 and CRTH2, offers a unique and multifaceted approach to modulating PGD2-driven inflammation. While its development for asthma has been explored, the widespread roles of PGD2 and its receptors in various inflammatory pathologies suggest a much broader therapeutic potential. This guide will delve into the preclinical evidence supporting the investigation of this compound in systemic lupus erythematosus.

Potential Therapeutic Area: Systemic Lupus Erythematosus (SLE)

Systemic lupus erythematosus is a chronic autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to widespread inflammation and organ damage. A preclinical study by Pellefigues et al. (2022) has provided compelling evidence for the therapeutic potential of this compound (AMG 853) in a murine model of lupus-like nephritis.

Preclinical Evidence in a Murine Model of Lupus

The study utilized Lyn-deficient (Lyn-/-) mice, which spontaneously develop a lupus-like disease characterized by autoantibody production, immune complex deposition in the kidneys, and nephritis. The researchers investigated the effects of a 10-day treatment with this compound on various disease parameters.

Data Presentation: Efficacy of this compound in a Murine Model of Lupus

| Parameter | Vehicle-Treated Lyn-/- Mice (Mean ± SEM) | This compound-Treated Lyn-/- Mice (Mean ± SEM) | Fold Change | p-value |

| Spleen Basophils (% of CD45+ cells) | ~1.8% | ~0.5% | ~3.6-fold decrease | <0.01 |

| Lymph Node Basophils (% of CD45+ cells) | ~1.2% | ~0.3% | ~4-fold decrease | <0.05 |

| Spleen Plasmablasts (% of CD19+ cells) | ~15% | ~7% | ~2.1-fold decrease | <0.01 |

| Anti-dsDNA IgG (Arbitrary Units) | ~6000 | ~3000 | ~2-fold decrease | <0.01 |

| Glomerular IgG Deposition (Arbitrary Units) | ~2.5 | ~1.5 | ~1.7-fold decrease | <0.05 |

| Glomerular C3 Deposition (Arbitrary Units) | ~3.0 | ~1.8 | ~1.7-fold decrease | <0.05 |

| Kidney IL-4 protein (pg/mg total protein) | ~25 | ~10 | ~2.5-fold decrease | <0.05 |

| Kidney IL-1β protein (pg/mg total protein) | ~40 | ~20 | ~2-fold decrease | <0.05 |

Note: The values presented are estimations based on the graphical data from the publication and are intended for comparative purposes.

The results demonstrate that this compound treatment significantly dampened key pathological features of the lupus-like disease in this model. Specifically, it reduced the accumulation of basophils and plasmablasts in secondary lymphoid organs, decreased the levels of pathogenic anti-dsDNA autoantibodies, and ameliorated immune complex deposition and inflammation in the kidneys.

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action: The PGD2 Signaling Pathway

This compound exerts its therapeutic effects by blocking the PGD2 signaling pathway at both the DP1 and CRTH2 receptors. The following diagram illustrates the key components of this pathway and the points of intervention by this compound.

Caption: PGD2 signaling and this compound's dual antagonism.

Experimental Workflow: Preclinical Evaluation in a Lupus Model

The following diagram outlines the key steps in the experimental protocol used by Pellefigues et al. (2022) to evaluate the efficacy of this compound in the Lyn-/- mouse model of lupus.

Caption: Workflow for this compound evaluation in a lupus model.

Experimental Protocols

The following are the key experimental methodologies adapted from Pellefigues et al., 2022.

Animal Model and Treatment

-

Animal Model: Aged (40-50 weeks old) female Lyn-deficient (Lyn-/-) mice on a C57BL/6 background were used as a model for spontaneous lupus-like disease. Age-matched wild-type C57BL/6 mice served as controls.

-

Treatment: Mice were treated for 10 consecutive days by oral gavage with either vehicle (10% ethanol in water) or this compound (AMG 853) at a dose of 14 mg/kg/day.

Flow Cytometry

-

Sample Preparation: Spleens and lymph nodes were harvested, and single-cell suspensions were prepared. Red blood cells were lysed using a lysis buffer.

-

Staining: Cells were stained with a panel of fluorescently labeled antibodies to identify and quantify basophils (CD45+, CD19-, NK1.1-, CD49b+, FcεRI+) and plasmablasts (CD45+, CD19+, TACI+, CD138+).

-

Analysis: Data were acquired on a flow cytometer and analyzed using appropriate software to determine the frequencies of the cell populations of interest.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Anti-dsDNA IgG: Serum levels of anti-double-stranded DNA (dsDNA) IgG were measured by ELISA. Plates were coated with calf thymus dsDNA, and serially diluted serum samples were added. Bound IgG was detected using a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody and a colorimetric substrate.

-

Total IgE: Total serum IgE levels were quantified using a standard sandwich ELISA kit.

-

Kidney Cytokines: Kidneys were homogenized, and the protein concentration of the lysates was determined. Levels of IL-4 and IL-1β in the kidney homogenates were measured by ELISA.

Immunofluorescence

-

Tissue Preparation: Kidneys were embedded in optimal cutting temperature (OCT) compound and snap-frozen. Cryosections (5 µm) were prepared.

-

Staining: Sections were stained with fluorescently labeled antibodies against mouse IgG and complement component C3 to detect immune complex deposition in the glomeruli.

-

Imaging and Analysis: Stained sections were imaged using a fluorescence microscope. The intensity of glomerular fluorescence was quantified using image analysis software.

Other Potential Therapeutic Areas and Future Directions

While the evidence for this compound in SLE is the most robust among non-asthmatic conditions, its mechanism of action suggests potential utility in other inflammatory and allergic diseases where PGD2 and its receptors play a pathogenic role. These could include:

-

Allergic Rhinitis: CRTH2 antagonists have shown some efficacy in reducing nasal symptoms in allergic rhinitis.

-

Atopic Dermatitis: PGD2 levels are elevated in the skin of patients with atopic dermatitis, and CRTH2 is expressed on key inflammatory cells involved in the disease.

-

Eosinophilic Esophagitis: Given the role of eosinophils in this condition, a CRTH2 antagonist could be beneficial.

-

Chronic Urticaria: Mast cell activation and PGD2 release are central to the pathophysiology of urticaria.

Further preclinical and clinical studies are warranted to explore the full therapeutic potential of this compound in these and other inflammatory disorders. The promising results in the murine lupus model provide a strong rationale for advancing the investigation of this dual DP1/CRTH2 antagonist in systemic autoimmune diseases.

Conclusion

This compound's unique dual antagonism of the DP1 and CRTH2 receptors presents a compelling therapeutic strategy for a range of inflammatory conditions beyond asthma. The preclinical data in a murine model of systemic lupus erythematosus are particularly encouraging, demonstrating a significant impact on key pathological features of the disease. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and related molecules in autoimmune and allergic diseases. Future investigations should focus on elucidating the precise role of the PGD2 pathway in different disease contexts and on identifying patient populations most likely to benefit from this targeted therapeutic approach.

References

Methodological & Application

Application Notes and Protocols for Vidupiprant (AMG 853) in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidupiprant, also known as AMG 853, is a potent and selective dual antagonist of the prostaglandin D2 (PGD2) receptors, DP1 and chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][2] PGD2 is a key lipid mediator released primarily by mast cells during allergic responses, playing a crucial role in the pathophysiology of asthma and other allergic diseases.[1][2] this compound blocks the pro-inflammatory effects mediated by PGD2 through both DP1 and DP2 receptors, making it a valuable tool for investigating the roles of these receptors in various biological processes. These application notes provide detailed protocols for the use of this compound in in vitro and in vivo laboratory settings.

Physicochemical Properties and Storage

| Property | Value |

| Molecular Formula | C25H24FN3O5S |

| Molecular Weight | 513.54 g/mol |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for short-term and -80°C for long-term. |

Note: It is recommended to prepare fresh solutions for experiments. For in vivo studies, the formulation should be prepared according to the specific protocol.

Mechanism of Action

This compound competitively binds to and inhibits the activity of two PGD2 receptors: DP1 and DP2 (CRTH2).

-

DP1 Receptor: Activation of the DP1 receptor is generally associated with vasodilation and inhibition of platelet aggregation.

-

DP2 Receptor (CRTH2): Activation of the DP2 receptor mediates the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes, contributing to allergic inflammation.

By antagonizing both receptors, this compound can comprehensively block the downstream signaling pathways initiated by PGD2.

Quantitative Data

The following tables summarize the in vitro potency of this compound (AMG 853).

Table 1: In Vitro Receptor Binding Affinity (IC50) [1]

| Receptor | Assay Condition | IC50 (nM) |

| DP1 | Buffer | 4 |

| Human Plasma | 35 | |

| DP2 (CRTH2) | Buffer | 3 |

| Human Plasma | 8 |

Table 2: In Vitro Functional Antagonism (Kb)

| Assay | Target | Cell Type | Kb (nM) |

| CRTH2 Down-modulation | DP2 (CRTH2) | Human Eosinophils (in whole blood) | 0.2 |

| cAMP Response | DP1 | Human Platelets (in whole blood) | 4.7 |

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for DP1 and DP2 (CRTH2) Receptors

This protocol is for determining the binding affinity of this compound to human DP1 and DP2 receptors expressed in HEK293 cells.

References

Application Notes and Protocols for Vidupiprant (AMG 853) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Vidupiprant (AMG 853), a potent and orally bioavailable dual antagonist of the D-prostanoid (DP1) and Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) receptors, in various preclinical animal models. The provided protocols are intended to serve as a guide for designing and executing in vivo studies to evaluate the pharmacokinetics, efficacy, and safety of this compound.

Overview of this compound (AMG 853)

This compound is a small molecule inhibitor that targets two key receptors, DP1 and CRTH2, which are implicated in the pathogenesis of allergic and inflammatory diseases such as asthma and allergic rhinitis.[1] By blocking the action of prostaglandin D2 (PGD2) on these receptors, this compound can modulate the activation and migration of various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, thereby reducing the inflammatory response.[2]

Data Presentation: Dosage and Administration in Animal Models

The following tables summarize the reported dosages and administration routes for this compound in different animal models based on available preclinical data.

Table 1: Pharmacokinetic Studies

| Animal Model | Route of Administration | Dosage | Vehicle | Key Findings |

| Rat | Intravenous (IV) | 0.5 mg/kg | Not Specified | Low to moderate clearance |

| Oral (PO) | 2 mg/kg | Not Specified | Excellent oral absorption | |

| Cynomolgus Monkey | Intravenous (IV) | 0.5 mg/kg | Not Specified | Low to moderate clearance |

| Oral (PO) | 2 mg/kg | Not Specified | Excellent oral absorption |

Table 2: Efficacy Studies

| Animal Model | Disease Model | Route of Administration | Dosage | Dosing Regimen | Vehicle |

| Guinea Pig | PGD2-induced Airway Constriction | Subcutaneous (SC) | Not Specified | Single dose, 4 hours prior to challenge | Not Specified |

| Mouse (Lyn-deficient) | Lupus-like Nephritis | Oral (PO) Gavage | 14 mg/kg/day | Daily for 10 days | 10% ethanol in tap water |

Experimental Protocols

Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

Animal Models:

-

Sprague-Dawley Rats

-

Cynomolgus Monkeys

Protocol for Intravenous (IV) Administration in Rats:

-

Animal Preparation: Acclimatize male Sprague-Dawley rats for at least 3 days prior to the study. Fast the animals overnight before dosing.

-

Drug Formulation: Prepare a 0.5 mg/mL solution of this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% water).

-

Administration: Administer a single bolus dose of 0.5 mg/kg this compound via the tail vein.

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½) using non-compartmental analysis.

Protocol for Oral (PO) Administration in Rats:

-

Animal Preparation: Follow the same animal preparation steps as for IV administration.

-

Drug Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water) at a concentration that allows for a 2 mg/kg dose in a reasonable dosing volume (e.g., 5 mL/kg).

-

Administration: Administer a single dose of 2 mg/kg this compound by oral gavage.

-

Blood Sampling and Analysis: Follow the same blood sampling, plasma preparation, bioanalysis, and pharmacokinetic analysis procedures as described for the IV study. Calculate oral bioavailability by comparing the area under the curve (AUC) from the oral and IV studies.

Efficacy Study: PGD2-Induced Airway Constriction in Guinea Pigs

Objective: To evaluate the efficacy of this compound in inhibiting PGD2-induced bronchoconstriction.

Animal Model:

-

Dunkin-Hartley Guinea Pigs

Protocol:

-

Animal Preparation: Acclimatize male Dunkin-Hartley guinea pigs for at least 3 days.

-

Drug Formulation: Prepare a solution or suspension of this compound in a suitable vehicle for subcutaneous administration.

-

Administration: Administer this compound subcutaneously at the desired dose(s) 4 hours prior to the PGD2 challenge. A vehicle control group should be included.

-

Airway Function Measurement: Anesthetize the animals and measure baseline airway resistance and dynamic compliance using a whole-body plethysmograph.

-

PGD2 Challenge: Expose the animals to an aerosol of PGD2 (e.g., 0.6 mg/mL) for a defined period.

-